Boc-O-benzyl-L-|A-homotyrosine

Catalog No.
S13924405
CAS No.
M.F
C22H27NO5
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-O-benzyl-L-|A-homotyrosine

Product Name

Boc-O-benzyl-L-|A-homotyrosine

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

HTZSKDKNNZPVMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O

Boc-O-benzyl-L-β-homotyrosine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ether. This compound is a β-amino acid, which means that the amino group is attached to the β-carbon rather than the α-carbon, as seen in standard amino acids. The molecular formula for Boc-O-benzyl-L-β-homotyrosine is C₁₈H₃₁NO₄, and it has a molecular weight of approximately 325.46 g/mol. This compound plays a significant role in peptide synthesis and is notable for its unique structural properties that influence its reactivity and biological activity.

Typical for amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids or peptide fragments to form peptide bonds, facilitated by coupling agents such as DIC (N,N'-diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can further participate in coupling reactions.
  • Hydrogenolysis: The benzyl group can be removed via hydrogenolysis, allowing for the introduction of other functional groups or further modifications.

Boc-O-benzyl-L-β-homotyrosine exhibits biological activity due to its structural similarity to natural amino acids. Its incorporation into peptides can enhance stability and alter the pharmacokinetic properties of the resulting compounds. Studies have shown that β-amino acids can influence the secondary structure of peptides, potentially leading to increased resistance to enzymatic degradation and improved receptor binding affinity.

The synthesis of Boc-O-benzyl-L-β-homotyrosine typically involves several key steps:

  • Protection of Functional Groups: The amino group is protected using the Boc group, while the hydroxyl group on the aromatic ring is protected with a benzyl group.
  • Formation of β-Homotyrosine: Starting from L-tyrosine or its derivatives, chemical transformations are performed to shift the amino group from the α-carbon to the β-carbon.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels required for biological applications.

Boc-O-benzyl-L-β-homotyrosine finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides with enhanced stability and unique biological properties.
  • Drug Development: Its structural characteristics make it valuable in designing novel therapeutic agents targeting specific biological pathways.
  • Research: Used in studies investigating protein structure and function due to its ability to mimic natural amino acids while providing unique properties.

Interaction studies involving Boc-O-benzyl-L-β-homotyrosine often focus on its binding affinity with receptors or enzymes. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between peptides containing this amino acid and their target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine binding constants and thermodynamic parameters associated with interactions.

Such studies help elucidate how modifications at the amino acid level can influence biological activity and specificity.

Boc-O-benzyl-L-β-homotyrosine shares similarities with other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Boc-O-benzyl-L-tyrosineStandard Amino AcidCommonly used in peptide synthesis; lacks β-position modification.
Boc-O-benzyl-DL-homotyrosineRacemic MixtureContains both L and D forms; used for comparative studies.
Boc-O-methyl-L-β-homotyrosineMethylated VariantOffers different steric properties due to methyl substitution.
Boc-Ala (Boc-Alanine)Standard Amino AcidSimpler structure; often used as a control in studies involving β-amino acids.

Boc-O-benzyl-L-β-homotyrosine is unique due to its β-position substitution which alters its biochemical interactions compared to traditional α-amino acids, enhancing its utility in specialized peptide designs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

385.18892296 g/mol

Monoisotopic Mass

385.18892296 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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